molecular formula C17H16N6O5 B11675128 2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11675128
M. Wt: 384.3 g/mol
InChI Key: SGIQNLCOFORVQH-FBCYGCLPSA-N
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Description

2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound with a unique structure that includes a purine ring system and a benzoic acid moiety

Preparation Methods

The synthesis of 2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the purine derivative: Starting with a purine base, such as 1,3-dimethylxanthine, the compound is reacted with acetic anhydride to form the acetylated purine derivative.

    Hydrazine reaction: The acetylated purine derivative is then reacted with hydrazine to form the hydrazide.

    Condensation with benzaldehyde: The hydrazide is then condensed with benzaldehyde under acidic conditions to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The purine ring system allows it to interact with enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid include:

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C17H16N6O5

Molecular Weight

384.3 g/mol

IUPAC Name

2-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C17H16N6O5/c1-21-14-13(15(25)22(2)17(21)28)23(9-18-14)8-12(24)20-19-7-10-5-3-4-6-11(10)16(26)27/h3-7,9H,8H2,1-2H3,(H,20,24)(H,26,27)/b19-7+

InChI Key

SGIQNLCOFORVQH-FBCYGCLPSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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